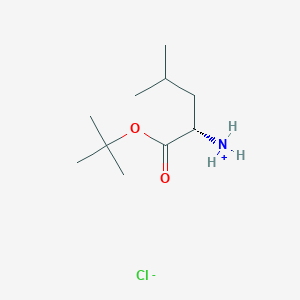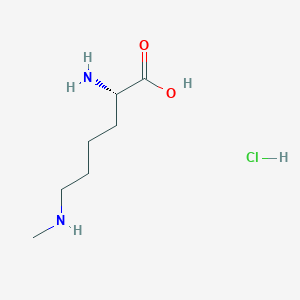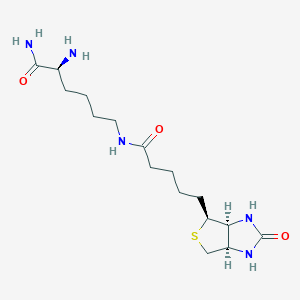
L-Leucine tert-butyl ester hydrochloride
Overview
Description
L-Leucine tert-butyl ester hydrochloride is a derivative of the essential amino acid L-leucine. It is commonly used in peptide synthesis and as a building block in organic chemistry. The compound is characterized by its white to almost white powder or crystalline appearance and has a molecular formula of C10H21NO2·HCl .
Mechanism of Action
- H-Leu-OtBu.HCl is a leucine derivative . While specific targets may not be extensively documented, it has been used as a building block in peptide synthesis and ligand design.
- One notable target is the mTORC1 pathway , which plays a crucial role in cell growth, protein synthesis, and metabolism. Activation of mTORC1 leads to phosphorylation of downstream effectors, such as p70 ribosomal S6 kinase (p70S6K) .
- H-Leu-OtBu.HCl interacts with cellular transporters and influences amino acid uptake. For instance:
- ADME Properties :
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
L-Leucine tert-butyl ester hydrochloride plays a significant role in biochemical reactions. As a leucine derivative, it influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage . These properties make it a beneficial ergogenic dietary substance .
Cellular Effects
In cellular processes, this compound has been shown to increase the phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K) and inhibit L-[14 C]leucine uptake into HeLa S3 cells endogenously expressing L-type amino acid transporter 1 (LAT1) when used at concentrations of 0.4 and 1 mM, respectively .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It activates the mTORC1 signaling pathway, which is crucial for protein synthesis . Additionally, it inhibits the uptake of L-[14 C]leucine into cells, thereby influencing cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Leucine tert-butyl ester hydrochloride can be synthesized through the esterification of L-leucine with tert-butyl alcohol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the following steps:
Esterification: L-leucine is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Hydrochloride Formation: The resulting tert-butyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
L-Leucine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-leucine and tert-butyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products Formed
Hydrolysis: L-leucine and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
L-Leucine tert-butyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- L-Leucine methyl ester hydrochloride
- L-tert-Leucine
- L-Valine tert-butyl ester hydrochloride
- Glycine tert-butyl ester hydrochloride
- L-Proline methyl ester hydrochloride
Uniqueness
L-Leucine tert-butyl ester hydrochloride is unique due to its specific ester group, which provides distinct reactivity and solubility properties. This makes it particularly useful in peptide synthesis and other organic reactions where selective reactivity is required .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUWRXIYTQGFGA-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950174 | |
| Record name | tert-Butyl leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2748-02-9 | |
| Record name | tert-Butyl leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-amino-4-methylpentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)








